9-Methyl-10-phenylphenanthrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33498-62-3 |
|---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
9-methyl-10-phenylphenanthrene |
InChI |
InChI=1S/C21H16/c1-15-17-11-5-6-12-18(17)19-13-7-8-14-20(19)21(15)16-9-3-2-4-10-16/h2-14H,1H3 |
InChI Key |
VASMZEZNNVGPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 9 Methyl 10 Phenylphenanthrene
Advanced Synthetic Strategies for the Phenanthrene (B1679779) Core and its Alkyl/Aryl Substituents
The construction of the phenanthrene framework in 9-Methyl-10-phenylphenanthrene can be achieved through several strategic approaches. These methods often involve the formation of key carbon-carbon bonds to build the tricyclic system and introduce the methyl and phenyl substituents at the desired positions.
Photocyclization Routes and Mechanistic Investigations
Photocyclization of stilbene (B7821643) derivatives is a classic and powerful method for the synthesis of phenanthrenes. beilstein-journals.orgscienceopen.com This reaction, often referred to as the Mallory reaction, proceeds through the irradiation of a stilbene precursor, leading to an intramolecular cyclization. nih.gov
The general mechanism involves the photoisomerization of an E-stilbene to the corresponding Z-isomer. beilstein-journals.org The Z-isomer, upon further photoexcitation, undergoes a 6π-electrocyclization to form a transient dihydrophenanthrene intermediate. nih.gov This intermediate is then oxidized to the stable aromatic phenanthrene system. beilstein-journals.org Common oxidants include iodine and oxygen. beilstein-journals.orgmdpi.com The use of iodine is often catalytic, as the hydrogen iodide (HI) formed during the oxidation can be re-oxidized to iodine by oxygen. nih.govmdpi.com
For the synthesis of this compound, a suitable stilbene precursor, such as a derivative of 1,2-diphenylpropene, would be required. The photocyclization of stilbenes is compatible with a range of substituents, including methyl and phenyl groups. mdpi.com However, the regioselectivity of the cyclization can be influenced by the position and electronic nature of these substituents. mdpi.com Mechanistic studies have shown that the reaction typically proceeds through a singlet excited state, followed by a thermally allowed beilstein-journals.orgacs.org-hydride shift to rearomatize the structure. nih.gov
Recent advancements have focused on improving the efficiency and scalability of this reaction, for instance, by using continuous flow reactors which can lead to faster and cleaner reactions compared to traditional batch processes. beilstein-journals.orgscienceopen.com
Palladium-Catalyzed Annulation and Arylation Reactions
Palladium catalysis has emerged as a versatile tool for the construction of complex aromatic systems, including substituted phenanthrenes. These methods offer high efficiency and functional group tolerance.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been applied to the formation of phenanthrenes. One strategy involves a one-pot reaction combining a Suzuki-Miyaura coupling with a subsequent cyclization. For example, the reaction of a substituted 2-bromophenylacetamide with a 2-formylphenylboronic acid in the presence of a palladium catalyst can form a biaryl intermediate, which then undergoes an in-situ cyclization to yield a phenanthrene derivative. researchgate.net
Another approach utilizes a sequential strategy involving a directed ortho-metalation (DoM) followed by a Suzuki-Miyaura coupling to construct a substituted biaryl precursor, which can then be cyclized to form the phenanthrene ring system. nih.govacs.org This method allows for the regioselective synthesis of hydroxylated 1-methylphenanthrenes. nih.govacs.org The versatility of the Suzuki coupling allows for the introduction of a wide variety of substituents onto the phenanthrene core. beilstein-journals.org
Table 1: Examples of Palladium-Catalyzed Suzuki Coupling for Phenanthrene Synthesis This table is illustrative and may not directly correspond to the synthesis of this compound.
| Biaryl Precursor | Coupling Partner | Catalyst/Ligand | Yield (%) | Reference |
| 2,2′-Dibromobiphenyl | Diphenylacetylene | Pd(PPh₃)₄/PPh₃ | 78 | sorbonne-universite.fr |
| 2-Halobenzamide | Tolueneboronic acid | Pd(OAc)₂/SPhos | Good | acs.org |
| 2-Bromophenylacetamide | 2-Formylphenylboronic acid | Pd(dppf)Cl₂ | High | researchgate.net |
Data sourced from various studies on phenanthrene synthesis.
Direct C–H activation and arylation have become increasingly important for the atom-economical synthesis of polycyclic aromatic hydrocarbons. Palladium-catalyzed intramolecular C–H arylation of biaryl systems is a powerful method for forming the phenanthrene ring. thieme-connect.com This process typically involves the oxidative addition of palladium to an aryl halide, followed by an intramolecular C–H activation/palladation step and subsequent reductive elimination to form the cyclized product. thieme-connect.com
This technique has been successfully used to synthesize a variety of phenanthrene, benzo[c]phenanthrene, and chrysene (B1668918) derivatives. thieme-connect.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. acs.org For instance, the use of ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) has been found to be optimal for certain intramolecular arylations using aryl mesylates as the electrophile. acs.org
A domino reaction involving palladium-catalyzed ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process has also been developed for the one-pot synthesis of phenanthrene derivatives from aryl iodides and ortho-bromobenzoyl chlorides. beilstein-journals.org
Chromium-Mediated Synthetic Pathways
Chromium-based reagents offer alternative routes to phenanthrene derivatives. One notable method is the chromium-catalyzed annulation of 2-biaryl Grignard reagents with alkynes. acs.orgsorbonne-universite.fr This reaction proceeds in the presence of a chromium/2,2′-bipyridine catalyst and is applicable to a variety of substituted alkynes and biaryl Grignard reagents, affording phenanthrenes in moderate to good yields. acs.org A key feature of this method is that it does not require an external oxidant, as excess alkyne acts as a hydrogen acceptor. acs.orgsorbonne-universite.fr Mechanistic studies suggest the involvement of multiple intramolecular C–H activation processes on the chromium center. acs.org
Another chromium-mediated approach involves the reaction of 2,2'-dihalobiphenyl with butyllithium, followed by the addition of chromium(III) chloride and an alkyne. This sequence leads to the formation of phenanthrene derivatives through what is formally a [4+2] cycloaddition. scispace.comnih.gov This method is compatible with a range of alkynes, including those with alkyl, aryl, silyl, and alkoxycarbonyl substituents. scispace.comnih.gov
Intramolecular Cyclization Reactions for Phenanthrene Formation
Intramolecular cyclization reactions are a common and effective strategy for the final ring-closing step in phenanthrene synthesis. These reactions can be promoted by various reagents and conditions.
A notable example is the intramolecular cyclization of (1,1')-biphenyl aldehydes and ketones promoted by potassium tert-butoxide (KOt-Bu) in dimethylformamide (DMF). rsc.orgrsc.org This method has been shown to be effective for the synthesis of this compound from a corresponding biphenyl (B1667301) ketone precursor. rsc.org The reaction is proposed to proceed through a free radical pathway. rsc.org
Another approach involves the Brønsted acid-catalyzed cationic cyclization of 2-(biphenyl-2-yl)-1-phenylpropan-1-one in a fluoroalcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) using trifluoromethanesulfonic acid as the catalyst. This method also yields this compound. nii.ac.jp
Furthermore, the Pschorr cyclization, an intramolecular substitution of an aromatic compound via an aryldiazonium salt intermediate catalyzed by copper, represents a classic method for phenanthrene synthesis. wikipedia.org The reaction involves diazotization of an amino-substituted stilbene derivative, followed by copper-catalyzed nitrogen extrusion and radical cyclization to form the phenanthrene core. wikipedia.org
Electrochemical Annulation for Substituted Phenanthrene Derivatives
Electrochemical synthesis has emerged as a powerful and sustainable approach in organic chemistry, offering an alternative to conventional reagent-based methods. rsc.org By utilizing electricity as a "mass-free" reagent, electrochemical annulation reactions can construct cyclic systems like phenanthrenes under mild conditions, often with high selectivity and functional group tolerance, while minimizing waste production. rsc.org
The core principle of electrochemical annulation involves the generation of reactive intermediates (radical ions or ions) at an electrode surface, which then participate in cyclization reactions to form new rings. This method avoids the need for stoichiometric chemical oxidants or reductants. rsc.org For the synthesis of substituted phenanthrene derivatives, this could involve the intramolecular cyclization of appropriately designed precursors or the intermolecular coupling of smaller aromatic units.
General features of electrochemical synthesis include:
Cell Type: Reactions are typically carried out in either a divided or undivided electrochemical cell. Undivided cells are simpler in design, while divided cells separate the anodic and cathodic processes, which can be crucial for controlling the reaction pathway. chim.it
Electrodes: Platinum, glassy carbon, and reticulated vitreous carbon are commonly used electrode materials for both the anode and cathode. chim.it In some cases, sacrificial electrodes, such as silver or iron, may be employed. chim.it
Electrolyte and Solvent: A supporting electrolyte, such as a tetrabutylammonium (B224687) salt, is necessary to ensure conductivity of the solution. The choice of solvent is critical and can influence the reaction's outcome; common solvents include acetonitrile (B52724), dimethylformamide, and alcohols. chim.it
While a direct electrochemical synthesis of this compound is not prominently documented, the principles of electrochemical annulation of N-aryl enamines to form indole (B1671886) derivatives or the cyclization of 2-alkynylphenols to benzofurans demonstrate the potential of this strategy for creating complex polycyclic aromatic hydrocarbons (PAHs). chim.itnih.gov Such methods could be conceptually extended to precursors of substituted phenanthrenes.
Organocatalytic Tandem Reactions for Phenanthrenequinone (B147406) Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free avenue for synthesizing complex molecules. Tandem reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy.
One notable application is the synthesis of phenanthrenequinones (PQs), which are oxidized derivatives of the phenanthrene core. rsc.org An N-heterocyclic carbene (NHC) organocatalytic approach allows for the rapid construction of diverse PQ derivatives without requiring metal mediators or stoichiometric oxidants. rsc.org The mechanism typically begins with the NHC-catalyzed formation of a benzoin (B196080) adduct, which then undergoes a subsequent annulation reaction to build the phenanthrenequinone framework. rsc.org This method represents a direct way to construct the PQ core from simple starting materials using only a small-molecule catalyst. rsc.org
Another powerful organocatalytic method is the enantioselective Friedel–Crafts reaction. This has been successfully applied to the reaction of phenanthrenequinones with indoles, catalyzed by a squaramide-based organocatalyst. nih.gov This reaction allows for the stereoselective synthesis of 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives, achieving good yields and high enantiomeric excess (ee). nih.gov
Table 1: Organocatalytic Friedel–Crafts Reaction of Phenanthrenequinones and Indoles
| Entry | Phenanthrenequinone | Indole | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 9,10-Phenanthrenequinone | Indole | 10 | CH₂Cl₂ | 85 | 92 |
| 2 | 9,10-Phenanthrenequinone | 5-Methoxyindole | 10 | CH₂Cl₂ | 90 | 97 |
| 3 | 9,10-Phenanthrenequinone | 5-Chloroindole | 10 | CH₂Cl₂ | 78 | 88 |
| 4 | 2-Nitro-9,10-phenanthrenequinone | Indole | 10 | CH₂Cl₂ | 73 | 85 |
Data is representative of findings in organocatalytic reactions. nih.gov
Iterative Cross-Coupling Methodologies for Related Oligophenylenes
Iterative cross-coupling is a highly effective strategy for the controlled, step-by-step assembly of oligomers, including oligophenylenes, from bifunctional building blocks. nih.gov This approach mimics nature's biosynthesis of macromolecules and allows for the precise construction of molecules with defined lengths and substitution patterns. mdpi.com
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this methodology. A key innovation has been the development of N-methyliminodiacetic acid (MIDA) boronates. sigmaaldrich.com These are air- and moisture-stable boronic acid surrogates that are unreactive under standard anhydrous cross-coupling conditions. The MIDA group acts as a protecting group for the boronic acid functionality, which can be selectively removed under mild aqueous basic conditions to reveal the reactive boronic acid for the next coupling step. sigmaaldrich.com
This iterative cycle typically involves:
Coupling: A MIDA-protected boronate building block is coupled with a reaction partner (e.g., an aryl halide).
Deprotection: The MIDA group on the newly coupled product is removed to unmask a new boronic acid functionality.
Iteration: The product from the deprotection step is then used in the next coupling reaction with another building block.
This method has been used to synthesize a variety of complex polyene and oligophenylene structures. nih.govmdpi.com While not specific to this compound, a phenanthrene unit could be incorporated as one of the building blocks in an iterative synthesis to create larger, well-defined oligophenylenes containing this core structure. The use of bifunctional halo-MIDA boronate building blocks allows for the sequential linking of various aromatic units. nih.gov
Yamamoto-Type Coupling for Cyclo-Phenanthrenylene Systems
Yamamoto-type coupling is a transition metal-catalyzed reaction, typically using nickel complexes, for the synthesis of polymers and macrocycles from dihaloaromatic compounds. This reaction proceeds via a dehalogenative polymerization mechanism, making it particularly useful for creating symmetrical biaryl compounds and cyclic aromatic systems.
The general process involves the reductive coupling of aryl halides in the presence of a nickel(0) catalyst, which is often generated in situ from a nickel(II) salt and a reducing agent. This methodology is effective for creating carbon-carbon bonds between aromatic rings.
For the synthesis of cyclo-phenanthrenylene systems—large macrocycles composed of repeating phenanthrene units—Yamamoto-type coupling offers a viable, albeit challenging, approach. The synthesis would likely involve the intramolecular coupling of a long-chain precursor containing two terminal halide functionalities on phenanthrene units, or the intermolecular cyclooligomerization of a dihalo-phenanthrene monomer under high-dilution conditions to favor the formation of cyclic products over linear polymers. The inherent rigidity of the phenanthrene backbone would be a critical factor in directing the cyclization process.
Functionalization and Derivatization Approaches for this compound
Regioselective Substitution Reactions at Peripheral Positions
Achieving regioselective functionalization of polycyclic aromatic hydrocarbons is a significant synthetic challenge. The electronic properties and steric environment of each position on the aromatic core dictate its reactivity towards electrophilic or nucleophilic substitution. In a molecule like this compound, the numerous non-equivalent peripheral positions present a complex landscape for selective chemical modification.
The reactivity of the phenanthrene core is not uniform. For instance, electrophilic substitution reactions such as nitration or halogenation tend to occur at specific positions based on the electron density of the aromatic system. The presence of the methyl and phenyl substituents at the 9- and 10-positions further directs the regiochemical outcome of subsequent reactions through steric hindrance and electronic effects.
One example of regioselective functionalization is the synthesis of 9-sulfenylphenanthrenes. An iodine-catalyzed oxidative thiolative annulation of 2-alkynyl biaryls with disulfides provides a highly atom-economical route to introduce a sulfenyl group specifically at the 9-position of the phenanthrene ring. researchgate.net
Mechanistic studies on the regioselective substitution of other heterocyclic systems, such as quinazolines, highlight the role of factors like intramolecular hydrogen bonding in directing a nucleophile to a specific position. rsc.org Similar principles would govern the selective functionalization of the phenanthrene skeleton, where the directing influence of existing substituents is paramount.
Table 2: Research Findings on Regioselective Reactions
| Reaction Type | Substrate Class | Key Finding | Reference |
| Nucleophilic Aromatic Substitution | Dinitroquinazoline | Intramolecular hydrogen bonding directs the regioselective attack of an amine to the peri-position. | rsc.org |
| Thiolative Annulation | 2-Alkynyl biaryls | An iodine-catalyzed reaction allows for the highly regioselective synthesis of 9-sulfenylphenanthrenes. | researchgate.net |
| C–H Functionalization | Pyridine Derivatives | Coordination of a borane (B79455) adduct (B₃H₇) enables regioselective C(sp³)–H and C(sp²)-H functionalization under mild conditions. | nih.gov |
Introduction of Additional Functionalities via Selective Chemical Reactions
Introducing new functional groups onto the this compound framework is essential for tuning its physicochemical properties for various applications. This can be achieved through a range of selective chemical reactions that target either the phenanthrene core or the existing methyl and phenyl substituents.
Oxidation: The phenanthrene core can be oxidized to form the corresponding 9,10-phenanthrenequinone. This transformation introduces two ketone functionalities, which can serve as handles for further derivatization, such as the Friedel-Crafts reaction with indoles mentioned previously. nih.gov
Cross-Coupling Reactions: The peripheral positions of the phenanthrene rings, if halogenated, can serve as connection points for introducing new aryl or alkyl groups via transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille couplings. This is a versatile method for extending the π-conjugated system.
Substitution on the Phenyl Ring: The peripheral phenyl group at the 10-position can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation), primarily at its ortho- and para-positions, assuming steric hindrance from the phenanthrene core is not prohibitive.
Benzylic Functionalization: The methyl group at the 9-position is a potential site for radical-mediated reactions, such as benzylic bromination, which would install a reactive handle for subsequent nucleophilic substitution, allowing for the introduction of a wide array of functionalities.
The choice of reaction depends heavily on the desired functionality and the need to control selectivity to avoid mixtures of products.
Synthesis of Polymeric and Supramolecular Precursors
A comprehensive review of the scientific literature did not yield specific examples of the direct utilization of This compound as a monomer for the synthesis of polymeric materials or as a building block for the construction of supramolecular assemblies. Research in the field of polymer and supramolecular chemistry has, however, extensively explored other functionalized phenanthrene derivatives as versatile precursors. These related studies provide insight into the potential methodologies that could be adapted for the functionalization and subsequent assembly of the this compound scaffold.
The core strategy for employing phenanthrene moieties in polymer synthesis involves the introduction of reactive functional groups onto the aromatic core. These functional groups can then participate in various polymerization reactions. For instance, the introduction of hydroxyl, amino, or carboxyl groups allows for the incorporation of the phenanthrene unit into polyesters and polyamides.
One notable approach involves the synthesis of phenanthrene-containing diamine monomers. These monomers can be reacted with commercially available dicarboxylic acids to produce poly(ether amide)s. The incorporation of the rigid and bulky phenanthrene unit into the polymer backbone can impart desirable properties such as high thermal stability and specific optical characteristics.
In a similar vein, dibromo-substituted phenanthrene derivatives serve as key monomers in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the creation of conjugated polymers where the phenanthrene unit is linked to other aromatic systems. These materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The properties of the resulting polymers can be tuned by modifying the substituents on the phenanthrene core and the nature of the co-monomers.
The following table summarizes representative examples of functionalized phenanthrene derivatives used in the synthesis of polymeric precursors, based on available literature for related compounds.
Table 1: Examples of Functionalized Phenanthrene Derivatives as Polymeric Precursors
| Phenanthrene Derivative | Functional Groups | Polymerization Method | Resulting Polymer Type |
| 9,10-Bis(4-aminophenoxy)phenanthrene | Amino (-NH₂) | Polyamidation | Poly(ether amide) |
| 3,6-Dibromo-9,10-dialkoxyphenanthrene | Bromo (-Br), Alkoxy (-OR) | Suzuki-Miyaura Coupling | Conjugated Polymer |
| 2,7-Dibromo-9,10-dihydrophenanthrene | Bromo (-Br) | Oxidative Polymerization | Electrochromic Polymer |
In the realm of supramolecular chemistry, phenanthrene derivatives can be designed to self-assemble into well-defined nanostructures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The specific geometry and electronic nature of the phenanthrene core make it an attractive building block for creating functional supramolecular systems.
For example, amphiphilic phenanthrene derivatives, which possess both hydrophobic and hydrophilic segments, can self-assemble in aqueous media to form various morphologies, including nanosheets, nanotubes, and vesicles. These assemblies have potential applications in areas such as drug delivery and light-harvesting systems. The self-assembly process is often directed by the specific placement of functional groups that can engage in directional non-covalent interactions.
The table below provides a conceptual overview of how phenanthrene derivatives can be functionalized to act as supramolecular precursors, drawing on principles from related systems.
Table 2: Conceptual Functionalization of Phenanthrene for Supramolecular Assembly
| Functionalization Strategy | Key Non-Covalent Interactions | Potential Supramolecular Structure |
| Attachment of carboxylic acid groups | Hydrogen Bonding | 1D Chains, 2D Networks |
| Introduction of long alkyl chains | Van der Waals forces, π-π stacking | Liquid Crystalline Phases |
| Incorporation of crown ether moieties | Host-Guest Interactions | Host-Guest Complexes |
While no direct research on the polymeric and supramolecular chemistry of this compound has been reported in the reviewed literature, the established methodologies for other phenanthrene derivatives provide a solid foundation for future explorations in this area. The strategic functionalization of the phenanthrene core is a versatile approach to designing novel polymeric and supramolecular materials with tailored properties.
Advanced Spectroscopic Characterization and Structural Elucidation of 9 Methyl 10 Phenylphenanthrene and Its Derivatives
In-depth Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For 9-Methyl-10-phenylphenanthrene, the FT-IR spectrum is characterized by a series of absorption bands that confirm the presence of its key structural features.
The spectrum of the parent compound, phenanthrene (B1679779), and its derivatives typically exhibits characteristic C-H stretching vibrations of the aromatic rings in the region of 3000-3100 cm⁻¹. The presence of the methyl group in this compound would be indicated by aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region, providing evidence for the phenanthrene backbone and the phenyl substituent. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which is unique to the substitution pattern of the molecule. For instance, studies on N,N′-bismesityl phenanthrene-9,10-diimine, a related disubstituted phenanthrene, have utilized FT-IR spectroscopy to confirm the presence of characteristic functional groups. acs.org
Table 1: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Phenanthrene, Phenyl) |
| < 3000 | C-H Stretch | Aliphatic (Methyl) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| < 1500 | C-H Bending | Aromatic (In-plane and Out-of-plane) |
Raman Spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS) for Structural Fingerprinting
Raman spectroscopy, a complementary technique to FT-IR, provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would offer a detailed structural fingerprint, with characteristic peaks corresponding to the vibrations of the polycyclic aromatic framework. Studies on phenanthrene and its derivatives have shown that the most intense Raman bands typically appear in the 1200-1600 cm⁻¹ range, corresponding to ring deformation and symmetric C-C stretching vibrations. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution and in the solid state.
Two-Dimensional (2D) NMR Techniques for Complex Structural Assignment
While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, complex molecules like this compound often require two-dimensional (2D) NMR techniques for complete and unambiguous structural assignment. These techniques correlate signals from different nuclei, providing information about their connectivity.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). In the COSY spectrum of this compound, cross-peaks would be observed between the protons on the phenanthrene ring, revealing their connectivity and helping to assign the signals in the complex aromatic region. youtube.comlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. The HSQC spectrum of this compound would show a correlation peak for each C-H bond, allowing for the direct assignment of the protonated carbons in the molecule. sdsu.educolumbia.educreative-biostructure.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). For this compound, the HMBC spectrum would be crucial for identifying the connectivity between quaternary carbons (like those at the 9 and 10 positions) and nearby protons, confirming the attachment of the methyl and phenyl groups to the phenanthrene core. sdsu.educolumbia.edu
Table 2: ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenanthrene Ring | ||
| H-1, H-8 | 8.80 (d, J=8.2 Hz) | 127.0 |
| H-2, H-7 | 7.64 (t, J=7.6 Hz) | 128.5 |
| H-3, H-6 | 7.58 (t, J=7.6 Hz) | 126.7 |
| H-4, H-5 | 8.70 (d, J=8.2 Hz) | 123.3 |
| C-4a, C-4b | - | 131.7 |
| C-8a, C-10a | - | 130.0 |
| C-9 | - | 135.5 |
| C-10 | - | 137.9 |
| Phenyl Group | ||
| H-2', H-6' | 7.42 (d, J=7.4 Hz) | 130.5 |
| H-3', H-5' | 7.52 (t, J=7.4 Hz) | 128.3 |
| H-4' | 7.46 (t, J=7.4 Hz) | 127.8 |
| C-1' | - | 140.4 |
| Methyl Group | ||
| CH₃ | 2.58 (s) | 14.8 |
Note: The assignments are based on typical chemical shift ranges and expected coupling patterns. Actual assignments would be confirmed by 2D NMR experiments.
Solid-State NMR for Conformational and Packing Information
Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure, conformation, and packing of molecules in the solid state. For this compound, which is a solid at room temperature, ssNMR can reveal information that is not accessible from solution-state NMR.
Studies on methyl-substituted phenanthrenes using solid-state ¹H and ¹³C NMR have investigated the dynamics of methyl group rotation. aip.orgaip.org These studies can determine the activation energies for methyl rotation, providing information about the steric hindrance and intermolecular interactions within the crystal lattice. nih.govbrynmawr.edu For this compound, solid-state NMR could be used to study the conformation of the phenyl group relative to the phenanthrene plane and to understand how the molecules pack in the crystal. This information is crucial for understanding the material's physical properties.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. This level of precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.
For this compound, with a molecular formula of C₂₂H₁₆, the theoretical exact mass can be calculated using the precise masses of the isotopes of carbon and hydrogen. HRMS analysis of this compound would yield a molecular ion peak with an m/z value very close to this calculated exact mass, confirming its elemental composition. For instance, in the characterization of N,N′-bismesityl phenanthrene-9,10-diimine, HRMS was used to confirm the molecular formula of the synthesized compound. acs.org Similarly, mass spectrometry has been instrumental in identifying oxygenated products of phenanthrene. nih.gov
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Observed m/z (Hypothetical) |
| This compound | C₂₂H₁₆ | 280.1252 | 280.1250 |
Ultrafast Spectroscopic Techniques for Excited State Dynamics
The study of excited state dynamics provides crucial insights into the photophysical and photochemical properties of molecules. Ultrafast spectroscopic techniques, operating on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales, are essential for observing the transient species and rapid processes that occur immediately following photoexcitation.
Femtosecond time-resolved transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of electronically excited states with exceptional time resolution. tandfonline.com An ultrashort laser pulse (pump) excites the sample, and a second, time-delayed pulse (probe) measures the absorption changes of the transient species. tandfonline.com This allows for the direct observation of processes like internal conversion, vibrational relaxation, and intramolecular charge transfer. unige.chsioc-journal.cn
While specific fs-TA studies on this compound are not extensively documented in peer-reviewed literature, research on closely related derivatives, such as 9-(4-(N,N-dimethylamino)phenyl)phenanthrene (9DPhen), offers significant insights into the expected excited-state behavior. acs.org
In studies of 9DPhen, following photoexcitation, a rapid transition from higher excited states to a "hot" intramolecular charge transfer (ICT) state occurs on a femtosecond timescale. acs.org This is followed by a relaxation process on the picosecond timescale, which involves electronic, vibrational, and/or conformational changes to reach a relaxed, emissive ICT state. acs.org Picosecond transient absorption spectra for 9DPhen in acetonitrile (B52724) have shown a rapid decay from a less polar, delocalized excited state to a more polar ICT state within a few picoseconds. researchgate.net This behavior highlights the critical role of substituent groups and their electronic interaction with the phenanthrene core in dictating the primary photophysical events.
Table 1: Representative Femtosecond Transient Absorption Data for 9DPhen (Illustrative data based on studies of a closely related derivative)
| Solvent | Process | Timescale | Spectral Signature | Reference |
| Acetonitrile | Transition to "hot" ICT state | < 1 ps | Broad absorption | acs.org |
| Acetonitrile | Relaxation to emissive ICT state | ~few ps | Decay of initial transient, rise of new absorption | researchgate.net |
| Various | Dynamic Stokes Shift | ~0.4 ps | Red shift of fluorescence band | unige.ch |
This interactive table provides representative data for a derivative to illustrate the capabilities of the technique.
Nanosecond laser flash photolysis (LFP) is a key technique for studying longer-lived transient species, particularly triplet excited states, which have lifetimes typically ranging from nanoseconds to milliseconds. ccspublishing.org.cnru.ac.za The method involves exciting a sample with a short laser pulse and monitoring the subsequent changes in absorption over time to characterize triplet-triplet absorption, decay kinetics, and reactivity. ccspublishing.org.cndtic.mil
Characterization of the triplet state of this compound and its derivatives is crucial for understanding their full photophysical profile, including processes like intersystem crossing (ISC) and potential for phosphorescence or photosensitization. Studies on related aromatic ketones and phenanthrene derivatives demonstrate that the triplet excited state is readily generated upon laser irradiation. mdpi.comscielo.br For instance, laser flash photolysis of the 9-phenylxanthenium cation, which shares structural similarities, revealed a transient absorption band between 480–600 nm attributed to its triplet state, with a lifetime of approximately 2.1 µs. ias.ac.in The efficiency of ISC and the lifetime of the resulting triplet state are highly sensitive to molecular structure, substitution, and the surrounding environment. rsc.org
Table 2: Triplet State Characteristics of Representative Aromatic Systems (Illustrative data from related compounds to demonstrate the type of information obtained from LFP)
| Compound | Solvent | Triplet Absorption λmax (nm) | Triplet Lifetime (τT) | Reference |
| 2-Alkoxy Thioxanthones | Acetonitrile | ~310, 620 | 3.9 - 5.3 µs | mdpi.com |
| 9-Phenylxanthenium+ | Acetonitrile | 480 - 600 | ~2.1 µs | ias.ac.in |
| 2-Phenylthiophene (PT) | Solution | - | 102 ± 5 ps | rsc.org |
| 2,4-Dimethyl-5-phenylthiophene (DMPT) | Solution | - | 21.6 ± 1.0 ps | rsc.org |
This interactive table showcases typical triplet state data for related molecular systems.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing
Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wiley-vch.de It provides detailed information on bond lengths, bond angles, and torsion angles, which define the molecular conformation. wiley-vch.de Furthermore, SC-XRD elucidates the packing of molecules in the crystal lattice, revealing the nature and geometry of intermolecular interactions.
A study on the synthesis of this compound reported its successful crystallization and analysis by SC-XRD, providing key structural parameters. nii.ac.jp
Table 3: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Reference |
| Empirical formula | C₂₂H₁₈ | nii.ac.jp |
| Crystal system | Monoclinic | nii.ac.jp |
| Space group | P2₁/c | nii.ac.jp |
| a (Å) | 7.957(2) | nii.ac.jp |
| b (Å) | 12.949(4) | nii.ac.jp |
| c (Å) | 15.791(4) | nii.ac.jp |
| β (°) | 99.87(3) | nii.ac.jp |
| Volume (ų) | 1601.5(7) | nii.ac.jp |
This interactive table presents the published crystallographic data for the title compound.
The dihedral angle between the planes of the phenyl substituent and the phenanthrene core is a critical structural parameter that influences the degree of π-conjugation between the two aromatic systems. This angle is determined by the balance between conjugative stabilizing effects, which favor planarity, and steric hindrance between adjacent atoms, which forces twisting.
In substituted phenanthrenes, steric strain, particularly in the "bay region," can cause significant distortion from planarity. tandfonline.com For this compound, the interaction between the methyl group at C9 and the phenyl group at C10, along with their interactions with the hydrogen atoms on the phenanthrene backbone, dictates the preferred conformation. While the exact dihedral angle for this compound from its crystal structure is not detailed in the available literature abstracts, analysis of related structures provides a strong basis for comparison. For example, in (E)-phenanthrene-9-carbaldehyde oxime, the substituent at the 9-position forms a dihedral angle of 27.9(6)° with the phenanthrene ring system. iucr.org In contrast, the less sterically hindered 9,10-dimethylphenanthrene (B1605080) exhibits only a small mutual inclination of about 2° between its rings. tandfonline.com This suggests that the phenyl group in this compound likely adopts a significantly twisted conformation relative to the phenanthrene plane.
Table 4: Comparison of Dihedral Angles in Substituted Phenanthrenes
| Compound | Substituents | Dihedral Angle (°) | Significance | Reference |
| 9,10-Dimethylphenanthrene | Two methyl groups | ~2 | Minimal distortion | tandfonline.com |
| (E)-Phenanthrene-9-carbaldehyde oxime | Carbaldehyde oxime at C9 | 27.9 | Significant twisting due to substituent bulk | iucr.org |
| 1,8-Diphenyl-9,10-bis(arylethynyl)phenanthrenes | Phenyl groups at C1 and C8 | - | Highly distorted aromatic framework | nih.gov |
This interactive table compares dihedral angles in related structures to infer conformational preferences.
The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. researchgate.net In aromatic compounds like phenanthrene derivatives, π-π stacking interactions are a dominant packing motif. researchgate.netacs.org These can occur in various geometries, such as cofacial (sandwich) or slip-stacked arrangements. ccspublishing.org.cnacs.org
Photophysical Properties and Excited State Dynamics of 9 Methyl 10 Phenylphenanthrene
Intramolecular Charge Transfer (ICT) State Investigations
Intramolecular charge transfer (ICT) is a fundamental process in molecular photophysics where, upon photoexcitation, an electron is transferred from a donor part of a molecule to an acceptor part, creating a highly polar excited state. In molecules like 9-Methyl-10-phenylphenanthrene, the phenanthrene (B1679779) moiety can act as the chromophore and electron acceptor, while the phenyl group's rotational freedom can influence the formation and properties of ICT states.
Solvent Polarity Effects on Fluorescence Emission and Radiative Rate Constants
The photophysical properties of the analogous compound, methyl(10-phenylphenanthren-9-yl)sulfane (MPPS), have been shown to be highly sensitive to the polarity of the surrounding medium nih.gov. This sensitivity is a hallmark of molecules undergoing ICT. For MPPS, as the solvent polarity increases, a notable red-shift in the fluorescence emission spectrum is observed. This phenomenon, known as solvatochromism, indicates that the excited state has a larger dipole moment than the ground state, which is characteristic of an ICT state. The polar solvent molecules stabilize the highly polar excited state, thus lowering its energy and causing the emission to occur at longer wavelengths nih.govsemanticscholar.org.
In a study of MPPS across various solvents, a systematic decrease in the fluorescence quantum yield was observed with increasing solvent polarity. For instance, the fluorescence quantum yield in highly polar water was significantly lower than in non-polar cyclohexane (B81311) nih.gov. This quenching in polar solvents is often attributed to the stabilization of non-radiative decay pathways from the ICT state.
The radiative rate constant (k_f), which is a measure of the intrinsic probability of a molecule to emit a photon from its excited state, can also be influenced by solvent polarity. For some phenanthrene derivatives, such as 9-(p-N,N-dimethylanilino)phenanthrene (9DPhen), the radiative rate constant exhibits a maximum in solvents of intermediate polarity acs.org. This complex behavior can arise from the mixing of the ICT state with other locally excited states of the phenanthrene moiety, a phenomenon that is modulated by the solvent environment acs.org.
A representative dataset for the solvent-dependent photophysical properties of the analog MPPS is presented below.
| Solvent | Dielectric Constant (ε) | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) |
| Cyclohexane | 2.02 | 430 | 0.152 |
| Toluene | 2.38 | 445 | 0.135 |
| Ethyl Acetate | 6.02 | 468 | 0.088 |
| Acetonitrile (B52724) | 37.5 | 495 | 0.041 |
| Water | 80.1 | 510 | 0.024 |
| Data is illustrative and based on findings for the analog methyl(10-phenylphenanthren-9-yl)sulfane (MPPS) nih.gov. |
Time-Resolved Studies of ICT State Formation and Relaxation
Time-resolved fluorescence spectroscopy provides critical insights into the dynamics of excited states. For molecules exhibiting ICT, these studies can reveal the timescale of charge separation and the subsequent relaxation pathways. In the case of MPPS, time-resolved fluorescence decay measurements in various solvents show multi-exponential decay kinetics, which is indicative of the presence of multiple excited-state species or conformations nih.gov.
Typically, upon excitation, the molecule first reaches a locally excited (LE) state, which is characteristic of the phenanthrene chromophore. Subsequently, a structural relaxation, often involving the rotation of the phenyl group relative to the phenanthrene plane, facilitates the formation of the lower-energy, more polar ICT state. The rate of this transformation is highly dependent on the solvent's ability to stabilize the forming charge-separated state and on the viscosity of the medium, which can hinder the necessary molecular rotations.
Interplay between Localized and Charge-Transfer Excited States
In many donor-acceptor systems, the locally excited (LE) and intramolecular charge transfer (ICT) states can coexist and interact, significantly influencing the molecule's photophysical properties. The relative energies of these states can be tuned by both molecular structure and the solvent environment semanticscholar.org.
For phenanthrene-based systems, the lowest excited singlet state can have contributions from both the LE state of the phenanthrene core and the ICT state. Quantum chemical calculations on 9DPhen have shown that the ICT state can interact with the ¹Lₐ and ¹Lₑ states of the phenanthrene acceptor acs.org. The degree of mixing between these states can affect the transition probabilities and, consequently, the radiative and non-radiative decay rates.
In non-polar solvents, the LE state is typically lower in energy, and the fluorescence spectrum resembles that of the parent phenanthrene chromophore. As solvent polarity increases, the ICT state is stabilized, becoming the lowest energy excited state and dominating the emission. The interplay between these states is crucial for understanding phenomena like dual fluorescence, where emission from both LE and ICT states is observed under certain conditions semanticscholar.org. The geometry of the molecule plays a critical role; for instance, a more planar conformation might favor mixing between LE and ICT states, while a twisted conformation (a so-called Twisted Intramolecular Charge Transfer or TICT state) leads to a more separated charge distribution and often lower fluorescence quantum yields acs.org.
Excitation Energy Transfer Mechanisms in Multi-Chromophoric Systems
Excitation energy transfer (EET) is a process where an excited donor chromophore transfers its energy to an acceptor chromophore. This mechanism is fundamental to natural photosynthesis and is a key principle in the design of artificial light-harvesting systems.
Design and Analysis of Artificial Light-Harvesting Constructs Incorporating Phenanthrene Units
Phenanthrene derivatives are attractive building blocks for artificial light-harvesting systems due to their strong absorption in the UV region and high fluorescence quantum yields. The general strategy involves creating multi-chromophoric assemblies where several "antenna" chromophores absorb light and funnel the energy to a central "acceptor" or "reaction center" researchgate.netcardiff.ac.uk.
While specific constructs incorporating this compound are not documented, the principles can be illustrated with other phenanthrene-containing systems. For example, self-assembling structures of phenanthrene-DNA conjugates have been shown to form nanospheres that exhibit light-harvesting properties researchgate.net. In these systems, multiple phenanthrene units act as antennas. Upon irradiation, the excitation energy can migrate between the phenanthrene units until it is transferred to a suitable acceptor, such as a pyrene (B120774) molecule, incorporated into the assembly. The efficiency of these systems depends on the spectral overlap between the donor emission and acceptor absorption, the distance between chromophores, and their relative orientation.
Förster Resonance Energy Transfer (FRET) Studies
Förster Resonance Energy Transfer (FRET) is a primary mechanism governing energy transfer in many light-harvesting systems researchgate.net. FRET is a non-radiative, through-space energy transfer process that depends on the dipole-dipole coupling between the donor and acceptor. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it an effective "spectroscopic ruler" for measuring distances on the nanometer scale.
For FRET to occur efficiently, several conditions must be met:
The donor and acceptor molecules must be in close proximity (typically 1-10 nm).
The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.
The transition dipoles of the donor and acceptor must be favorably oriented.
In a hypothetical FRET system using this compound as a donor, one would select an acceptor molecule (e.g., a coumarin, fluorescein, or another polycyclic aromatic hydrocarbon) that has a strong absorption band overlapping with the fluorescence emission of the phenanthrene derivative. By covalently linking these two molecules or incorporating them into a supramolecular assembly, the distance and orientation can be controlled. Time-resolved fluorescence measurements of the donor in the presence and absence of the acceptor would allow for the determination of the FRET efficiency and the rate of energy transfer. Such studies are crucial for optimizing the performance of artificial light-harvesting devices.
Electrochemical Behavior and Redox Properties of 9 Methyl 10 Phenylphenanthrene
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Studies
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques to investigate the redox behavior of electroactive species. For substituted phenanthrenes, these methods provide insights into the reversibility of electron transfer processes and the potentials at which oxidation and reduction occur.
In studies of various phenanthrene (B1679779) derivatives, CV scans typically reveal both reduction and oxidation waves. For instance, investigations into 3,6-diphenyl-9,10-bis-(4-tert-butylphenyl)phenanthrene and related compounds have shown reversible reduction waves. acs.orgnih.gov This reversibility suggests that the radical anion, once formed, is stable on the timescale of the CV experiment.
Conversely, the oxidation waves for these phenanthrene derivatives often exhibit less chemical reversibility, especially at slower scan rates. acs.orgnih.gov This indicates that the radical cation is less stable and may undergo subsequent chemical reactions. The stability of the radical cation is observed to increase with the increasing conjugation of the substituent groups attached to the phenanthrene core. acs.orgnih.gov For 9-Methyl-10-phenylphenanthrene, the phenyl group would contribute to the delocalization and stabilization of the radical cation, potentially leading to a more reversible oxidation process compared to unsubstituted phenanthrene.
The oxidation and reduction potentials are key parameters that define the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. For polycyclic aromatic hydrocarbons (PAHs), these potentials are sensitive to the nature of the substituents.
Electron-donating groups, such as a methyl group, are generally known to lower the oxidation potential, making the compound easier to oxidize. nih.gov The phenyl group, depending on its orientation, can also influence the electronic properties through both inductive and resonance effects. libretexts.org In related triphenylamine-based polymers containing phenanthrene groups, the first oxidation potential is observed at approximately 0.85 V. acs.org While a direct value for this compound is not available, it is anticipated that its oxidation potential would be lower than that of unsubstituted phenanthrene due to the presence of the electron-donating methyl group and the extended conjugation from the phenyl group.
The following table provides hypothetical yet expected trends in redox potentials for this compound based on the known effects of its substituents on the phenanthrene core.
| Compound | First Oxidation Potential (Eox) vs. Fc/Fc+ (V) | First Reduction Potential (Ered) vs. Fc/Fc+ (V) | Electrochemical HOMO (eV) | Electrochemical LUMO (eV) |
|---|---|---|---|---|
| Phenanthrene (Reference) | ~1.30 | ~-2.45 | ~-5.70 | ~-2.05 |
| This compound (Predicted) | < 1.30 | > -2.45 | Slightly Higher than Phenanthrene | Slightly Lower than Phenanthrene |
Stability of Radical Cations and Anions in Solution
The stability of the radical ions formed upon oxidation or reduction is crucial for the performance and longevity of organic electronic devices.
The stability of radical ions is significantly influenced by the electronic and steric effects of substituents. As a general trend for radicals, increased substitution leads to greater stability, a principle attributed to hyperconjugation. youtube.com For aromatic radical cations, electron-donating groups enhance stability. nih.gov
In the case of this compound, the methyl group acts as an electron-donating group, which should stabilize the radical cation. The phenyl group contributes to stability through the delocalization of the positive charge over a larger π-system. Research on substituted phenanthrenes has demonstrated that increasing the conjugation of the substituent groups drastically improves the stability of the radical ions. acs.orgutexas.edu Therefore, the phenyl group at the 10-position is expected to play a significant role in enhancing the stability of the radical cation of this compound.
The stability of radical anions of polycyclic aromatic hydrocarbons can be enhanced by the presence of stabilizing counterions and suitable solvents. uni-bayreuth.denih.govacs.org The electronic nature of the substituents also plays a role, although it is often the extent of the π-system that is most critical for accommodating the negative charge.
Spectroelectrochemistry is a technique that allows for the in-situ spectroscopic characterization of electrochemically generated species. By coupling an electrochemical experiment with UV-Vis-NIR or EPR spectroscopy, it is possible to monitor the formation and decay of radical ions in real-time. This technique would be invaluable for confirming the identity of the radical cation and anion of this compound and for studying their stability and reaction kinetics. While specific spectroelectrochemical data for this compound is not available, this method has been successfully applied to study the redox behavior of other polycyclic aromatic hydrocarbons. nih.gov
Electrogenerated Chemiluminescence (ECL) Properties
Electrogenerated chemiluminescence (ECL) is a process where light is produced from the annihilation of electrochemically generated radical cations and anions. usm.edu The efficiency and color of the ECL emission are dependent on the molecular structure.
For a series of phenanthrene derivatives, it has been shown that the ECL efficiency increases with the conjugation of the substituent groups. acs.orgnih.gov For example, substituting the phenanthrene core with phenyl, naphthyl, and pyrenyl groups leads to a progressive increase in ECL efficiency. acs.orgutexas.edu This suggests that this compound would likely exhibit ECL activity. The phenyl substituent, by extending the π-conjugation, is expected to enhance the ECL efficiency compared to unsubstituted phenanthrene. All the studied phenanthrene derivatives produced blue ECL emission. acs.orgutexas.edu
The table below summarizes the reported ECL efficiencies for some substituted phenanthrene derivatives, which can serve as a reference for predicting the performance of this compound.
| Compound | Relative ECL Quantum Yield |
|---|---|
| 3,6-diphenyl-9,10-bis-(4-tert-butylphenyl)phenanthrene (TphP) | 0.004 |
| 3,6-di(naphthalen-2-yl)-9,10-bis(4-tert-butylphenyl)phenanthrene (TnaP) | 0.16 |
| 3,6-di(pyren-1-yl)-9,10-bis(4-tert-butylphenyl)phenanthrene (TpyP) | 0.25 |
Research into the electrochemical behavior of phenanthrene and its derivatives typically involves techniques such as cyclic voltammetry to determine oxidation and reduction potentials. These studies are crucial for understanding the electron-donating or -accepting capabilities of these molecules, which in turn informs their suitability for various electronic applications. For instance, the electropolymerization of 9,10-phenanthrenequinone has been reported, demonstrating that the phenanthrene core can be a building block for electroactive polymers. However, no such specific data for the electrochemical oxidation or reduction of this compound, nor its electron transfer kinetics, could be located.
Electropolymerization Studies of Phenanthrene Derivatives for Thin Film Formation
The formation of thin polymeric films through electropolymerization is a key area of research for developing new materials for sensors, displays, and energy storage devices. Studies on the electropolymerization of pyrene (B120774) derivatives have shown that the stability of the resulting radical cation is a critical factor in film formation. While it can be hypothesized that this compound might undergo electropolymerization under suitable conditions, no experimental studies confirming this or detailing the polymerization mechanism and resulting film properties have been published.
Investigation of Electrochromic Properties in Polymeric Films
Electrochromic materials can change their optical properties in response to an applied voltage, making them valuable for applications such as smart windows and displays. Research on electrochromic polymers often focuses on polythiophenes and their derivatives. While some phenanthrene-centered donor-acceptor type polymers have been synthesized and shown to have electrochromic properties, there is no available research on the synthesis of a polymer from this compound and therefore no investigation into its potential electrochromic behavior.
Charge Transfer Interactions in Electrochemical Systems
Charge transfer complexes play a significant role in the conductivity and optical properties of organic materials. Studies have been conducted on charge-transfer complexes of various phenanthrene derivatives, such as 1,3,6-trinitro-9,10-phenanthrenequinone with polycyclic aromatic compounds. These studies provide insights into the fundamental interactions between electron donor and acceptor molecules. However, there is a lack of research specifically investigating the charge transfer interactions of this compound in electrochemical systems.
Theoretical and Computational Studies of 9 Methyl 10 Phenylphenanthrene
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the electronic structure and properties of molecules at the atomic level. For 9-Methyl-10-phenylphenanthrene, these studies would provide fundamental insights into its geometry, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to determine the ground state electronic structure of molecules. A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process would yield crucial data such as:
Optimized Bond Lengths: The equilibrium distances between the atoms.
Optimized Bond Angles: The angles formed by three consecutive atoms.
Dihedral Angles: The rotational angles between planes of atoms, which are particularly important for understanding the orientation of the phenyl group relative to the phenanthrene (B1679779) core.
Such a study would likely employ a functional like B3LYP and a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. The resulting optimized geometry would be the foundation for further calculations.
Ab Initio Methods for High-Accuracy Electronic Structure Calculations
For more precise electronic structure information, ab initio methods, which are based on first principles without empirical parameters, would be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could provide highly accurate calculations of the molecule's energy and electronic properties. These computationally intensive methods are often used to benchmark results from less demanding methods like DFT.
Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. This approach calculates the energies of electronic excited states and the probabilities of transitions between the ground and excited states. A TD-DFT study would allow for the theoretical prediction of the molecule's UV-Vis absorption spectrum. Key outputs would include:
Excitation Energies: The energy difference between the ground state and various excited states.
Oscillator Strengths: A measure of the intensity of the electronic transitions.
Wavelengths of Maximum Absorption (λmax): The specific wavelengths at which the molecule is predicted to absorb light most strongly.
This information is invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of the compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the environment.
Conformational Analysis and Flexibility Studies
MD simulations of an isolated this compound molecule in a vacuum or an implicit solvent model would reveal its conformational landscape. The primary focus of such a study would be the rotational flexibility of the bond connecting the phenyl group to the phenanthrene backbone. By simulating the molecule's movement over nanoseconds or longer, researchers could identify the most stable conformations and the energy barriers between them. This would provide a deeper understanding of the molecule's shape and how it might change under different conditions.
Solvent Effects on Molecular Conformation and Dynamics
To understand how the molecule behaves in a real-world chemical environment, MD simulations would be performed with explicit solvent molecules (e.g., water, ethanol, or toluene). These simulations would elucidate the influence of the solvent on the conformational preferences of this compound. For instance, a polar solvent might favor different rotational angles of the phenyl group compared to a nonpolar solvent. The simulations would also provide information on the solvation structure, showing how solvent molecules arrange themselves around the solute.
Lack of Specific Research Data Precludes Article Generation on this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific theoretical and computational studies on the chemical compound this compound. This absence of dedicated research prevents the generation of a detailed and accurate article based on the provided outline.
Specifically, the following key areas of the requested article outline could not be substantiated with scientific evidence for this compound:
Analysis of Potential Energy Surfaces and Reaction Pathways: No studies were found that detailed the calculation of vibrational frequencies or the localization of transition states for reaction mechanisms involving this compound.
Structure-Property Relationships based on Computational Data: There is a lack of published research elucidating the specific impact of the methyl and phenyl substituents on the electronic and optical properties of the phenanthrene core in this configuration.
Hammett Analysis: No literature was identified that performs a Hammett analysis to quantify the electronic effects of the substituents for this compound.
While research exists on other substituted phenanthrenes and related PAHs, the strict requirement to focus solely on this compound and not introduce information from outside the explicit scope of the provided outline makes it impossible to generate the requested article without resorting to speculation or including irrelevant data. Therefore, to maintain scientific accuracy and adhere to the user's instructions, the article cannot be produced at this time.
Insufficient Information Available to Generate Requested Article on this compound
Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient public information available to generate a detailed and scientifically accurate article on the chemical compound “this compound” according to the user's specific outline.
Extensive searches were conducted to find research and applications of this compound in the fields of advanced materials science and organic electronics. The investigation specifically targeted its use as a building block for functional organic materials such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), its role in supramolecular chemistry, its application as a polymer additive for enhancing thermal stability and providing fluorescence, and its development in advanced sensors.
Therefore, to adhere to the instructions of providing a "thorough, informative, and scientifically accurate" article that "strictly adheres to the provided outline," it is not possible to proceed with the generation of the content. Any attempt to do so would require speculation and extrapolation from other, different chemical compounds, which would violate the core requirements of the request.
Applications in Advanced Materials Science and Organic Electronics Research
Development of Advanced Sensors
Application in Electrochemical Sensors for Molecular Detection
Phenanthrene (B1679779) and its derivatives are increasingly being investigated for their role in the development of sophisticated electrochemical sensors. These sensors leverage the electrochemical properties of the phenanthrene core to detect a variety of molecules with high sensitivity and selectivity.
The electrochemical behavior of phenanthrene derivatives is crucial for their application in sensors. For instance, new fluorophenanthrene derivatives exhibit irreversible anodic and cathodic peaks in cyclic voltammetry, and their oxidation and reduction potentials can be precisely determined. academie-sciences.fr This electrochemical characterization is fundamental to designing sensors where these molecules act as the active sensing element. A study on a series of six fluorophenanthrene derivatives revealed oxidation potentials ranging from 1.28 V to 1.64 V and reduction potentials from -1.59 V to -1.75 V, highlighting the tunability of their electronic properties through functionalization. academie-sciences.fr
In some sensor designs, phenanthrene is mentioned as a potential functional monomer for creating the recognition layer of a biosensor. google.com In a molecularly imprinted polymer, for example, a monomer like phenanthrene can be used to create a thin, insulating layer on an electrode, shaped to match a specific target molecule. google.com This allows the sensor to detect the binding of the target molecule through changes in the electrical properties of the polymer layer. google.com
Furthermore, derivatives such as phenothiazine-phenanthrene conjugates have demonstrated high electrochemical stability over numerous cycles, a critical feature for durable electrode materials in sensors. rsc.org The inherent properties of the phenanthrene structure, combined with the ability to modify it with various functional groups, make these compounds promising candidates for the fabrication of next-generation electrochemical sensors for precise molecular detection.
Chemo- and Bio-sensors Based on Phenanthrene Derivatives
The rigid and fluorescent nature of the phenanthrene scaffold makes it an excellent platform for building chemo- and bio-sensors, which signal the presence of specific analytes through changes in their optical properties, particularly fluorescence.
Chemosensors: Phenanthrene derivatives have been successfully engineered to act as highly selective chemosensors for detecting metal ions. A notable example is a phenanthrene-based bis-oxime chemosensor designed to discriminate between iron (Fe³⁺) and chromium (Cr³⁺) ions. conicet.gov.ar This sensor exhibits a distinct fluorescence response depending on which ion it binds, allowing for clear differentiation. conicet.gov.ar Similarly, other multifunctional chemosensors based on phenanthrene have been reported to detect ions like zinc (Zn²⁺) and copper (Cu²⁺), where the presence of the metal ion either enhances or quenches the fluorescence signal. rsc.org For instance, one such sensor showed a blue-shifted fluorescence emission in the presence of Zn²⁺, while Cu²⁺ caused a significant quenching of the original fluorescence. rsc.org The detection limits for these types of sensors can be quite low, for example, a sensor for Fe³⁺ reported a detection limit of 140 µM. conicet.gov.ar
Performance of a Phenanthrene-Based Bis-oxime Chemosensor for Metal Ion Detection
| Metal Ion | Fluorescence Response | Detection Limit (µM) | Reference |
|---|---|---|---|
| Fe³⁺ | Fluorescence Quenching | 140 | conicet.gov.ar |
| Cr³⁺ | Different Stoichiometry and Fluorescence Response | 400 | conicet.gov.ar |
Biosensors: In the realm of biological sensing, phenanthrene derivatives featuring aggregation-induced emission (AIE) properties are gaining prominence. mdpi.comnih.gov Compounds that are non-emissive when dissolved can be designed to fluoresce brightly upon aggregation. mdpi.comnih.gov This principle has been applied by conjugating tetraphenylethene (TPE) units to a phenanthrene core. mdpi.comnih.gov These molecules show strong sky-blue emissions in water-THF mixtures as they aggregate, a property that can be harnessed for bio-imaging. mdpi.comnih.gov
These AIE-active phenanthrene derivatives can be encapsulated within silica (B1680970) nanoparticles. mdpi.comnih.gov These loaded nanoparticles are non-toxic and biocompatible, making them excellent probes for intracellular imaging and other biological applications. nih.gov The AIE effect, triggered by the restriction of intramolecular motion in the aggregated state, provides a "turn-on" fluorescence signal that is highly desirable for sensitive bio-detection. mdpi.comnih.govsemanticscholar.org
Role in Dye and Pigment Research for Optoelectronic Applications
Phenanthrene and its derivatives are of significant interest to organic chemists and materials scientists for their applications in dyes and pigments, particularly for advanced optoelectronic devices like Organic Light Emitting Diodes (OLEDs). academie-sciences.fracademie-sciences.fr Their photoconducting, photochemical, and electroluminescent properties make them valuable components in this field. academie-sciences.fr
The core structure of phenanthrene can be functionalized to fine-tune its electronic and optical properties. For example, introducing cyano groups can increase the electron affinity of the molecule, making such derivatives suitable for use as electron-injection or hole-blocking layers in OLEDs. academie-sciences.fracademie-sciences.frresearchgate.net The synthesis of these compounds often involves methods like Knoevenagel condensation followed by oxidative photocyclization, which are versatile and allow for a wide range of derivatives to be created. academie-sciences.fracademie-sciences.fracademie-sciences.fr
Research has demonstrated that phenanthrene derivatives can serve as highly efficient emitters in OLEDs. academie-sciences.fr For example, phenanthro-imidazoles have been synthesized and shown to be blue-green fluorescent materials. academie-sciences.fracademie-sciences.fr The photophysical properties of these materials are a key area of study. Benzo[c]phenanthrene derivatives have been synthesized that show strong emission in the blue region of the visible spectrum with unusually large Stokes shifts (the difference between the absorption and emission maxima), which is a promising characteristic for optoelectronic applications. benthamdirect.com
Photophysical and Electrochemical Properties of Selected Phenanthrene Derivatives
| Derivative Type | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Key Application/Property | Reference |
|---|---|---|---|---|
| Benzo[c]phenanthrene derivative | 281-285 | 410-422 | Promising for optoelectronics due to large Stokes shift | benthamdirect.com |
| Cyanophenanthrene derivative | - | - | Candidate for electron-injection/hole-blocking layers in OLEDs | academie-sciences.fracademie-sciences.fr |
| Fluorophenanthrene derivative | - | Blue region | Potential for OLED technology | academie-sciences.fr |
| Tetraphenylethene-conjugated phenanthrene | - | Sky-blue | Aggregation-induced emission (AIE) for bio-imaging | mdpi.comnih.gov |
The thermal stability and ease of functionalization of the phenanthrene core make it a desirable building block for creating new dyes and pigments. academie-sciences.fr These materials are not only used in OLEDs but are also investigated for their potential in dye-sensitized solar cells (DSSC). researchgate.net The ability to engineer their molecular structure allows for the precise control of their energy levels and charge-transport properties, which is essential for the development of high-performance organic electronic devices. researchgate.net
Reactivity and Mechanistic Investigations of 9 Methyl 10 Phenylphenanthrene
Oxidative Reactivity and Stability Studies
The oxidation of phenanthrene (B1679779) and its derivatives is a critical area of study due to its relevance in metabolic activation and environmental degradation. The stability of the phenanthrene nucleus is generally higher than its linear isomer, anthracene, but it remains susceptible to oxidative processes.
Mechanisms of Oxidative Degradation
The oxidative degradation of phenanthrene derivatives can proceed through several pathways, including enzymatic oxidation, photo-oxidation, and chemical oxidation.
Enzymatic Oxidation: In biological systems, cytochrome P450 enzymes are primarily responsible for the oxidation of polycyclic aromatic hydrocarbons (PAHs). For phenanthrene, oxidation typically occurs at the 9- and 10-positions, which are the most electron-rich and resemble an alkene double bond. libretexts.org This can lead to the formation of dihydrodiols and subsequently diol epoxides, which are often the ultimate carcinogenic metabolites. For alkyl-substituted phenanthrenes, oxidation can also occur on the alkyl side-chain, representing a detoxification pathway that competes with aromatic ring oxidation. nih.govresearchgate.net In the case of 9-Methyl-10-phenylphenanthrene, enzymatic attack could foreseeably lead to hydroxylation of the phenyl ring, oxidation of the methyl group to a hydroxymethyl or carboxyl group, or direct oxidation of the phenanthrene core, likely at other positions due to steric hindrance at C9 and C10.
Chemical and Photo-oxidation: Phenanthrene can be oxidized by strong chemical oxidants like chromic acid to yield 9,10-phenanthrenequinone. wikipedia.org This indicates that the 9,10-bond is a primary site of reactivity. Photochemical oxidation, often involving singlet oxygen or other reactive oxygen species generated under UV irradiation, is another significant degradation pathway. acs.orgresearchgate.net The photodegradation of 9-methylanthracene, a related PAH, results primarily in photo-oxidation products like anthracene-carbaldehydes and hydroxy compounds, suggesting that the methyl group is also a site of reactivity. researchgate.net Irradiating PAHs in water-rich environments can produce aromatic alcohols and ketones. researchgate.net
The table below summarizes common oxidative degradation products observed for phenanthrene and related methylated PAHs.
| Precursor Compound | Oxidation Method | Major Products Identified |
| Phenanthrene | Chromic Acid | 9,10-Phenanthrenequinone wikipedia.org |
| Phenanthrene | White Rot Fungi | 9,10-Phenanthrenequinone, Diphenic acid oup.com |
| 1-Methylnaphthalene | EPFR-driven Oxidation | 1,4-Naphthoquinone, 1-Naphthaldehyde, (Hydroxymethyl)naphthalene isomers nih.gov |
| 9-Methylanthracene | UV Irradiation | Anthracene-carbaldehydes, Hydroxy compounds researchgate.net |
Influence of Molecular Structure on Resistance to Oxidation
The molecular structure of this compound plays a crucial role in its stability and resistance to oxidation.
Substituents at C9 and C10: The presence of bulky methyl and phenyl groups at the highly reactive 9- and 10-positions provides significant steric hindrance. This shielding likely reduces the rate of direct oxidative attack at the C9-C10 bond, which is a common pathway for unsubstituted phenanthrene. libretexts.org
Radical Chemistry of Phenanthrene Derivatives
Radical reactions are fundamental to many synthetic and mechanistic pathways involving aromatic compounds. For phenanthrenes, radical chemistry is particularly important in formation and cyclization reactions.
Generation and Characterization of Radical Intermediates
Radical intermediates of phenanthrene derivatives can be generated through various methods:
Photolysis: UV irradiation can induce the homolytic cleavage of bonds to generate radicals. For instance, the photolysis of stilbene (B7821643) derivatives is a classic method for phenanthrene synthesis (the Mallory reaction), proceeding through a dihydrophenanthrene intermediate which is then oxidized. nih.govacs.org
Thermal Generation: High-temperature conditions can generate radical species. A key example is the gas-phase reaction of the methyl radical (CH₃•) with the fluorenyl radical (C₁₃H₉•), which has been shown to produce phenanthrene. nih.govnih.gov
Chemical Reagents: Specific reagents can initiate radical formation. For example, the Pschorr cyclization uses a copper catalyst to decompose an aryldiazonium salt, generating an aryl radical which then undergoes intramolecular cyclization to form the phenanthrene core. wikipedia.org Photocatalysis using visible light has also emerged as a mild and efficient way to generate aryl and vinyl radicals that lead to phenanthrene synthesis. beilstein-journals.org
Characterization of these transient radical species is typically performed using techniques like electron paramagnetic resonance (EPR) spectroscopy. Cryogenic ion IR predissociation spectroscopy has been used to identify radical cations like C₁₄H₉⁺ and C₁₄H₈•⁺ formed from the dissociative ionization of phenanthrene. acs.org
Radical Pathways in Annulation and Cyclization Reactions
Radical-mediated annulation (ring-forming) and cyclization reactions are powerful methods for constructing the phenanthrene scaffold.
Radical Addition-Cyclization: One prominent mechanism involves the addition of a radical species to an unsaturated system, followed by an intramolecular cyclization. For example, the gas-phase reaction of the phenylethynyl radical with benzene (B151609) proceeds via a radical addition, which then cyclizes and aromatizes to form phenanthrene. rsc.org This pathway is significant as it is barrierless and can occur in low-temperature environments. rsc.org
Radical-Radical Recombination: The direct combination of two radical species can lead to ring expansion and the formation of the phenanthrene skeleton. The reaction between the methyl radical and the fluorenyl radical proceeds through a recombination at the C9 carbon of the fluorenyl radical, forming an intermediate that isomerizes and loses a hydrogen atom to yield phenanthrene. nih.govresearchgate.net
Photocatalytic Radical Cyclization: Visible-light photocatalysis has enabled numerous radical cyclization strategies. These often involve the single-electron reduction of a precursor (e.g., an α-bromochalcone) to generate a vinyl radical, which then undergoes intramolecular addition to an adjacent aromatic ring to build the phenanthrene structure. beilstein-journals.org
The table below outlines several key radical pathways leading to the formation of phenanthrene structures.
| Reaction Name/Type | Radical Intermediate(s) | Key Mechanistic Steps |
| Photo-Pschorr Reaction | Aryl radical | Diazonium salt reduction → Aryl radical formation → Intramolecular cyclization → Rearomatization wikipedia.orgbeilstein-journals.org |
| Phenylethynyl + Benzene | C₁₄H₁₁ radical intermediates | Radical addition to benzene → Intramolecular cyclization → Hydrogen loss → Aromatization rsc.org |
| Methyl + Fluorenyl Radical | 9-methyl-9-fluorenyl radical | Radical-radical recombination → Isomerization (H-shift, ring closure/opening) → Hydrogen loss nih.gov |
| Photocatalytic Benzannulation | Vinyl radical | Diazonium salt reduction → Aryl radical → Addition to alkyne → Vinyl radical cyclization → Aromatization beilstein-journals.org |
Investigations into Specific Reaction Mechanisms
While mechanisms involving this compound itself are not detailed in the literature, several specific and relevant reaction mechanisms for synthesizing the core and substituted phenanthrene structure have been investigated.
The Mallory Reaction (Photocyclization of Stilbenes): This is a classic photochemical 6π-electrocyclization reaction. nih.govrsc.org A stilbene derivative is excited to its singlet state upon UV irradiation, followed by cyclization to a transient dihydrophenanthrene intermediate. In the presence of an oxidizing agent (like iodine or oxygen), this intermediate is aromatized to the final phenanthrene product. nih.gov The substituents on the stilbene can affect the rate and regioselectivity of the cyclization. acs.org
Palladium-Catalyzed Annulation: Modern synthetic methods often employ transition metal catalysis. Palladium-catalyzed annulation reactions provide efficient routes to phenanthrenes. One such strategy involves a cascade reaction where an o-iodobiphenyl undergoes a Suzuki–Miyaura coupling with an (o-formylphenyl)boronic acid, followed by an in-situ intramolecular aldol (B89426) condensation to construct the phenanthrene ring system in one pot. thieme-connect.de Another approach uses a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction to synthesize 9,10-dihydrophenanthrene (B48381) and its derivatives. espublisher.comresearchgate.netespublisher.com
Bardhan–Sengupta Phenanthrene Synthesis: This is a classical thermal cyclization method. It involves the cyclodehydration of an aryl-substituted cyclohexanol (B46403) derivative using an acid catalyst like diphosphorus (B173284) pentoxide. The resulting partially saturated ring system is then aromatized by dehydrogenation, typically using selenium or palladium on carbon, to yield the final phenanthrene product. wikipedia.org
Photochemical Pathways and Electron Transfer Processes
No specific research detailing the photochemical pathways or electron transfer processes of this compound could be identified. General studies on phenanthrene derivatives indicate that the aromatic core can participate in photoinduced reactions, but the specific influence of the 9-methyl and 10-phenyl substituents on these pathways, including excited state dynamics and potential for electron transfer to or from other molecules, has not been documented.
Catalytic Reaction Mechanisms Involving Metal Complexes
There is no available scientific literature that investigates the catalytic reaction mechanisms involving this compound and metal complexes. Research on other phenanthrene derivatives has shown their potential as ligands in catalysis, but the specific coordination chemistry and catalytic activity of this compound remain unexplored.
Exploration of Molecular Interactions in Supramolecular Chemistry
Host-Guest Chemistry and Molecular Recognition
The role of this compound in host-guest chemistry and molecular recognition is not described in the current scientific literature. The unique three-dimensional structure and electronic properties arising from the methyl and phenyl substituents could theoretically allow for specific interactions with guest molecules, but no studies have been published to confirm or characterize such behavior.
Self-Assembly Processes and Nanostructure Formation
Information regarding the self-assembly processes of this compound and its potential to form nanostructures is absent from the searched scientific databases. The interplay of π-π stacking interactions from the phenanthrene core and steric or electronic effects from the substituents would govern any self-assembly, but this has not been the subject of specific investigation.
Future Research Directions and Unresolved Challenges
Development of Novel and Sustainable Synthetic Routes
One promising avenue is the advancement of photocatalyzed reactions . The oxidative photochemical cyclization of stilbene (B7821643) derivatives is a classic method for forming the phenanthrene (B1679779) core. beilstein-journals.orgacademie-sciences.fr Recent developments in continuous flow photochemistry offer a pathway to improve the scalability and efficiency of these reactions, which are often limited by low concentrations and long reaction times in batch processes. beilstein-journals.org
Another key area is the refinement of transition-metal-catalyzed cross-coupling and cyclization reactions . Palladium-catalyzed domino reactions, for instance, have shown promise in the synthesis of complex phenanthrene derivatives from readily available starting materials. researchgate.net Further exploration of catalysts and reaction conditions could lead to more direct and atom-economical routes to 9-Methyl-10-phenylphenanthrene. The development of one-pot methods remains a significant goal in modern organic synthesis to improve efficiency and reduce waste. researchgate.net
Sustainable approaches could also involve the use of more abundant and less toxic metal catalysts or even metal-free catalytic systems. The design of synthetic pathways that minimize the use of hazardous solvents and reagents is also a critical aspect of developing greener chemical processes for the production of this and other polycyclic aromatic hydrocarbons.
Exploration of Advanced Optoelectronic Applications
The inherent luminescent properties of the phenanthrene scaffold suggest that this compound could be a valuable component in organic light-emitting diodes (OLEDs) and other optoelectronic devices. google.comnih.gov However, specific research into the application of this particular compound is still in its nascent stages.
Future investigations should focus on characterizing the electroluminescent properties of this compound. This includes its efficiency as an emitter, its color purity, and its operational stability in OLED devices. The substitution pattern of the methyl and phenyl groups at the 9 and 10 positions can significantly influence the electronic and optical properties of the phenanthrene core, potentially leading to materials with tailored emission characteristics. google.com
The development of polymers incorporating the this compound moiety is another promising direction. Poly(9-(3-vinyl-phenyl)-phenanthrene) (PVPP), for example, has been investigated as a polymer host for light-emitting diodes, demonstrating the potential of phenanthrene-based polymers in this field. nih.gov Research into copolymers and blends containing this compound could lead to the development of new materials with enhanced charge transport and luminescent properties suitable for flexible and solution-processed devices. nih.gov
Deeper Understanding of Complex Excited State Dynamics
A thorough understanding of the photophysical processes that occur in this compound upon excitation is fundamental to its application in optoelectronics. The excited state dynamics of phenanthrene derivatives can be complex, involving intramolecular charge transfer, conformational changes, and intersystem crossing.
A study on the closely related compound, methyl(10-phenylphenanthren-9-yl)sulfane (MPPS), revealed the existence of two distinct excited singlet states with different dihedral angles between the phenyl and phenanthrene rings. nih.gov The emission energies, fluorescence intensities, and excited-state lifetimes of MPPS were found to be sensitive to the polarity of the solvent, indicating a significant change in the electronic distribution upon excitation. nih.gov Similar detailed photophysical studies, including time-resolved spectroscopy, are needed for this compound to elucidate its excited-state behavior.
Computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the electronic structure and potential energy surfaces of the excited states. researchgate.net Such theoretical investigations can complement experimental data and aid in the rational design of new phenanthrene derivatives with optimized photophysical properties. A computational study on a series of phenanthrene and phenanthroline derivatives has already demonstrated the potential of these compounds in organic solar cells and as thermally activated delayed fluorescence materials. researchgate.net
Table 1: Comparison of Theoretical and Experimental Photophysical Data for a Related Phenanthrene Derivative
| Property | Theoretical Value (Gas Phase) | Experimental Value (in CCl4) |
| Excitation Energy (eV) | 4.26 | 4.26 |
Data for methyl(10-phenylphenanthren-9-yl)sulfane, a structurally similar compound, highlighting the agreement between theoretical calculations and experimental findings. nih.gov
Integration with Emerging Technologies in Nanoscience and Materials Engineering
The rigid and aromatic nature of this compound makes it an attractive building block for the bottom-up synthesis of novel nanomaterials and functional materials. Its integration into emerging technologies in nanoscience and materials engineering represents a significant area for future research.
One potential application is in the development of organic semiconductors . The ability of polycyclic aromatic hydrocarbons to self-assemble into ordered structures is crucial for their performance in electronic devices. Research into the solid-state packing and thin-film morphology of this compound could reveal its potential for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Furthermore, the phenanthrene core can be functionalized to create materials with specific properties. For instance, the introduction of alkyl chains at the 2 and 7 positions of the phenanthrene ring has been shown to improve the solubility and processability of related phenanthro[9,10-b]pyrazine derivatives, which is crucial for their application in solution-processed devices. google.com Similar strategies could be applied to this compound to tailor its properties for specific applications in materials science.
Challenges in Scaling Up Synthesis for Industrial Research Applications
A major bottleneck for the widespread use of this compound in industrial research is the difficulty in scaling up its synthesis. Many of the elegant synthetic methods developed in academic laboratories are not readily transferable to large-scale production due to factors such as cost of reagents, safety concerns, and the need for specialized equipment.
The scalability of photochemical reactions, for example, is often limited by the light penetration depth and the need for dilute solutions. beilstein-journals.org While continuous flow reactors can mitigate some of these issues, further engineering solutions are required for industrial-scale production. beilstein-journals.org Similarly, palladium-catalyzed reactions, while powerful, often rely on expensive and air-sensitive catalysts, which can be a significant cost driver in large-scale synthesis.
Future research in this area should focus on developing robust and cost-effective synthetic protocols. This may involve exploring alternative, less expensive catalysts, optimizing reaction conditions for higher concentrations, and designing processes that minimize purification steps. The development of synthetic routes that utilize readily available and inexpensive starting materials is also crucial for the economic viability of producing this compound on a larger scale. A patent for phenanthrene derivatives suggests that substitution at the 9 and 10 positions can lead to compounds that are more soluble and easier to purify, which could be a significant advantage in industrial applications. google.com
Q & A
Q. How can researchers design robust kinetic studies to evaluate the degradation pathways of this compound under environmental conditions?
- Methodological Answer :
- Controlled Reactors : Simulate photolysis (UV light) and hydrolysis (varying pH) in environmental chambers.
- Isotopic Labeling : Use deuterated analogs (e.g., phenanthrene-d10) to track degradation products via LC-MS .
- Data Normalization : Account for matrix effects (e.g., soil vs. aqueous systems) using internal standards like 9-Nitrophenanthrene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
